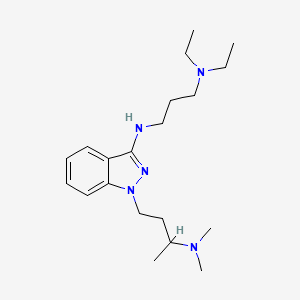










|
REACTION_CXSMILES
|
CN(C)C=O.[CH3:6][N:7]([CH3:22])[CH:8]([CH3:21])[CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH2:20])=[N:12]1.Br.Br[CH2:25][CH2:26][CH2:27][N:28]([CH2:31][CH3:32])[CH2:29][CH3:30].C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl.O>[CH3:22][N:7]([CH3:6])[CH:8]([CH3:21])[CH2:9][CH2:10][N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([NH:20][CH2:25][CH2:26][CH2:27][N:28]([CH2:31][CH3:32])[CH2:29][CH3:30])=[N:12]1 |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
1-(3-dimethylaminobutyl)-3-aminoindazole
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CCN1N=C(C2=CC=CC=C12)N)C)C
|
|
Name
|
|
|
Quantity
|
8.98 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.BrCCCN(CC)CC
|
|
Name
|
|
|
Quantity
|
7.89 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 12 hours at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The diethyl ether layer was extracted three times with 2N hydrochloric acid
|
|
Type
|
WASH
|
|
Details
|
the hydrochloric acid layer was washed with diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
the alkali layer was extracted three times with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate, and chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(CCN1N=C(C2=CC=CC=C12)NCCCN(CC)CC)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.18 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 55.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |